3-(4-(Benzyloxy)-3-methoxyphenyl)propanal
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Overview
Description
3-(4-(Benzyloxy)-3-methoxyphenyl)propanal is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, along with a propionaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxyphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-benzyloxybenzaldehyde and m-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde groups of the starting materials are subjected to a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)-3-methoxyphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-(p-Benzyloxy-m-methoxyphenyl)propionic acid
Reduction: 3-(p-Benzyloxy-m-methoxyphenyl)propanol
Substitution: Products vary based on the substituents introduced
Scientific Research Applications
3-(4-(Benzyloxy)-3-methoxyphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)-3-methoxyphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyloxy and methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Benzyloxyphenyl)propionaldehyde
- 3-(m-Methoxyphenyl)propionaldehyde
- 3-(p-Methoxyphenyl)propionaldehyde
Uniqueness
3-(4-(Benzyloxy)-3-methoxyphenyl)propanal is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C17H18O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChI Key |
DZSWBLCQPVAVEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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